molecular formula C11H10BNO2 B1585891 2-Phenylpyridine-3-boronic acid CAS No. 1029654-14-5

2-Phenylpyridine-3-boronic acid

Cat. No. B1585891
M. Wt: 199.02 g/mol
InChI Key: BHMAGGNQKVLKSV-UHFFFAOYSA-N
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Description

2-Phenylpyridine-3-boronic acid is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyridinylboronic acids, including 2-Phenylpyridine-3-boronic acid, can be achieved through various methods. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The InChI code for 2-Phenylpyridine-3-boronic acid is 1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H .


Chemical Reactions Analysis

2-Phenylpyridine-3-boronic acid can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .


Physical And Chemical Properties Analysis

2-Phenylpyridine-3-boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 55.8±0.4 cm3 .

Scientific Research Applications

  • Sensing Applications

    • Application Summary : Boronic acids, including 2-Phenylpyridine-3-boronic acid, are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Reversible Click Chemistry

    • Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
    • Methods of Application : This chemistry is used in various applications, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
    • Results : An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
  • Cross-Coupling Reactions

    • Application Summary : 3-Pyridinylboronic acid, a compound similar to 2-Phenylpyridine-3-boronic acid, can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .
    • Methods of Application : This involves the use of a palladium catalyst to couple boronic acids with organic halides .
    • Results : This method is widely used in organic synthesis for the formation of carbon-carbon bonds .
  • Electrophoresis of Glycated Molecules

    • Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
    • Methods of Application : The boronic acid interacts with the cis-diol groups in the glycated molecules, allowing them to be separated using electrophoresis .
    • Results : This method allows for the separation and analysis of glycated molecules, which is important in various research and clinical applications .
  • Building Materials for Microparticles

    • Application Summary : Boronic acids have been employed as building materials for microparticles for analytical methods .
    • Methods of Application : The boronic acids are used to construct microparticles, which can then be used in various analytical methods .
    • Results : The use of boronic acids in this way allows for the development of novel analytical methods and technologies .
  • Controlled Release of Insulin

    • Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
    • Methods of Application : The boronic acid is incorporated into a polymer matrix, which is then used to encapsulate insulin. The insulin is released in a controlled manner as the polymer degrades .
    • Results : This application has potential implications for the treatment of diabetes, allowing for more controlled and effective delivery of insulin .

Safety And Hazards

When handling 2-Phenylpyridine-3-boronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

The future directions of 2-Phenylpyridine-3-boronic acid research are likely to be influenced by its potential applications in various fields. For instance, its use in Suzuki-Miyaura cross-coupling reactions could be further explored to develop new synthetic methodologies . Additionally, its interactions with proteins and potential applications in cell labelling and manipulation could also be areas of future research .

properties

IUPAC Name

(2-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMAGGNQKVLKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376725
Record name 2-Phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyridine-3-boronic acid

CAS RN

1029654-14-5
Record name 2-Phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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